



Application Note: Intracellular Cytokine Staining for HBV-Specific CD8+ T Cells

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Compound of Interest

Compound Name: HBV Seq2 aa:208-216

Cat. No.: B12388161

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Introduction

Intracellular cytokine staining (ICS) is a powerful technique used to identify and quantify cytokine-producing cells at the single-cell level by flow cytometry. This method is critical for characterizing antigen-specific T cell responses, which play a crucial role in the control and pathogenesis of Hepatitis B Virus (HBV) infection. This application note provides a detailed protocol for the detection of functional, cytokine-producing CD8+ T cells specific for the HBV surface antigen (HBsAg) epitope, Seq2 amino acids 208-216, in human peripheral blood mononuclear cells (PBMCs).

The **HBV Seq2 aa:208-216** peptide is a known HBsAg-derived epitope recognized by CD8+ T cells.[1] The frequency and cytokine profile of T cells responding to this epitope can provide valuable insights into the immune status of individuals with different stages of HBV infection, as well as aid in the evaluation of novel immunotherapies and vaccines.

Principle of the Assay

This protocol involves the in vitro stimulation of PBMCs with the **HBV Seq2 aa:208-216** peptide. This stimulation activates peptide-specific CD8+ T cells, leading to the production of effector cytokines such as Interferon-gamma (IFN- γ), Tumor Necrosis Factor-alpha (TNF- α), and Interleukin-2 (IL-2). A protein transport inhibitor, such as Brefeldin A, is added to block the secretion of these cytokines, causing them to accumulate within the cell.



Following stimulation, cells are stained with fluorescently labeled antibodies against cell surface markers to identify CD8+ T cells (e.g., CD3, CD8). Subsequently, the cells are fixed and permeabilized to allow for the intracellular staining of the accumulated cytokines. Flow cytometric analysis is then used to identify and quantify the percentage of CD8+ T cells that are producing specific cytokines in response to the HBV peptide.

Experimental Protocol

This protocol is adapted from established methods for intracellular cytokine staining of human PBMCs.

Materials and Reagents

- Human PBMCs (freshly isolated or cryopreserved)
- HBV Seq2 aa:208-216 peptide (Sequence: ILSPFLPLL)
- Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
- Brefeldin A (protein transport inhibitor)
- Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)
- Fixable Viability Dye
- Fluorochrome-conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD8)
- Fluorochrome-conjugated antibodies for intracellular staining (e.g., anti-IFN- γ , anti-TNF- α , anti-IL-2)
- Fixation/Permeabilization Buffer Kit
- FACS Buffer (PBS with 2% FBS)
- 96-well round-bottom plates

Procedure

· Preparation of Cells:



- If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath.
- Wash the cells with warm complete RPMI-1640 medium.
- Perform a cell count and assess viability. Cell viability should be >90%.
- Resuspend the cells in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL.
- Cell Stimulation:
 - Plate 1 x 10⁶ PBMCs per well in a 96-well round-bottom plate.
 - Prepare the following conditions in triplicate:
 - Unstimulated Control: Add DMSO (vehicle for the peptide).
 - Peptide Stimulation: Add the HBV Seq2 aa:208-216 peptide to a final concentration of 1-10 μg/mL.
 - Positive Control: Use a mitogen such as PHA or a CEF peptide pool.
 - Add co-stimulatory antibodies (anti-CD28 and anti-CD49d) to all wells at a final concentration of 1 μg/mL each.
 - Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
 - Add Brefeldin A to all wells at a final concentration of 5-10 μg/mL.
 - Incubate for an additional 4-6 hours.
- Surface Staining:
 - After incubation, centrifuge the plate and discard the supernatant.
 - Wash the cells with PBS.
 - Resuspend the cells in a solution containing a fixable viability dye and incubate according to the manufacturer's instructions.



- Wash the cells with FACS buffer.
- Resuspend the cells in a cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD3, anti-CD8) and incubate in the dark at 4°C for 20-30 minutes.
- Wash the cells twice with FACS buffer.
- · Fixation and Permeabilization:
 - Resuspend the cells in a Fixation/Permeabilization buffer and incubate in the dark at room temperature for 20 minutes.
 - Wash the cells with Permeabilization/Wash buffer.
- Intracellular Staining:
 - Resuspend the fixed and permeabilized cells in a cocktail of fluorochrome-conjugated intracellular antibodies (e.g., anti-IFN-y, anti-TNF-α, anti-IL-2) prepared in Permeabilization/Wash buffer.
 - Incubate in the dark at room temperature for 30 minutes.
 - Wash the cells twice with Permeabilization/Wash buffer.
 - Resuspend the cells in FACS buffer for flow cytometry analysis.
- Flow Cytometry Analysis:
 - Acquire the samples on a flow cytometer.
 - Gate on lymphocytes, singlets, live cells, and then CD3+ T cells.
 - From the CD3+ population, gate on CD8+ T cells.
 - Analyze the expression of IFN-γ, TNF-α, and IL-2 within the CD8+ T cell population for each stimulation condition.

Data Presentation



The frequency of cytokine-producing CD8+ T cells in response to HBV peptides can vary significantly between individuals and depends on the clinical status of the HBV infection (e.g., acute, chronic, resolved). The following table provides a summary of representative data from studies analyzing HBsAg-specific CD8+ T cell responses in different patient cohorts. Note that these values are typically low, especially in chronic infection, and are often measured after a period of in vitro expansion.

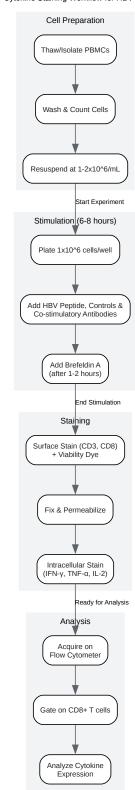
Patient Cohort	Antigen	% of Cytokine- Producing CD8+ T Cells (of total CD8+)	Cytokines Detected	Reference
Chronic HBV	HBsAg peptide pool	0.5% - 2.0%	IFN-y, TNF-α, IL- 2	[2]
Resolved HBV	HBsAg peptide pool	1.0% - 5.0%	IFN-y, TNF-α, IL-	[2]

Note: The values in this table are illustrative and are based on responses to peptide pools. Responses to a single epitope like Seq2 aa:208-216 are expected to be lower.

Visualizations Experimental Workflow



Intracellular Cytokine Staining Workflow for HBV-Specific T Cells



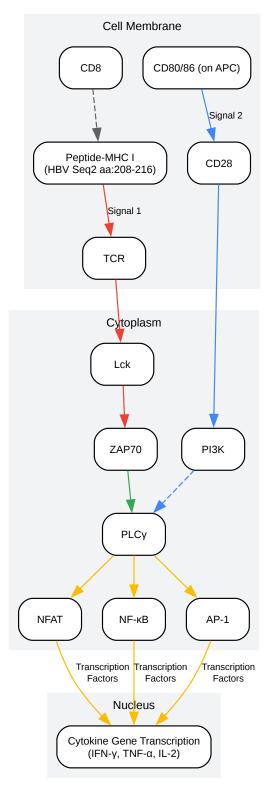
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Caption: Workflow for intracellular cytokine staining of HBV peptide-stimulated PBMCs.



T Cell Activation Signaling Pathway

Simplified T Cell Activation Pathway



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Caption: Simplified signaling pathway of CD8+ T cell activation leading to cytokine production.

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References

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